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Dibenzo(e,k)acephenanthrylene

Cat. No.: B1618405
CAS No.: 206-06-4
M. Wt: 302.4 g/mol
InChI Key: SCQIPRLBRNOUOX-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Cyclopenta-Fused Analogues

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of organic compounds composed of two or more fused aromatic rings. tandfonline.comca.gov These molecules can be arranged in linear, clustered, or angular formations. ca.gov PAHs are formed from the incomplete combustion of organic materials, stemming from both natural sources like forest fires and volcanic eruptions, and anthropogenic activities such as industrial processes and vehicle emissions. acs.org They are generally classified as either low-molecular-weight (two to four rings) or high-molecular-weight (more than four rings) compounds. tandfonline.com High-molecular-weight PAHs are noted for being more stable and often more toxic than their lighter counterparts. tandfonline.com

A specific and important subclass of PAHs are the cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.org These are non-alternant PAHs that feature one or more five-membered rings fused to the aromatic backbone. rsc.org CP-PAHs are of considerable interest due to their unique electronic and photophysical properties. rsc.org They are often considered as fragments of fullerenes, such as C60 or C70, and typically exhibit high electron affinity. rsc.org This characteristic has led to their application as semiconductors in electronic devices. rsc.org The synthesis of CP-PAHs can be achieved through various methods, including reactions under mild conditions using reagents like tBuONO to generate a reactive diazonium intermediate that subsequently reacts with a tethered polycyclic aromatic moiety. rsc.org

Significance of Acephenanthrylene (B1206934) Frameworks in Organic Chemistry

The acephenanthrylene framework is a key structural motif within the family of cyclopenta-fused PAHs. ontosight.ai It consists of a phenanthrene (B1679779) ring system with an ethylene (B1197577) bridge, resulting in a rigid, planar molecule with significant conjugation. ontosight.ai This planarity and extended π-system contribute to its notable photophysical properties, including fluorescence under ultraviolet light, a common characteristic among many PAHs. ontosight.ai

The unique structure of the acephenanthrylene framework makes it a valuable subject of study in various fields of organic chemistry and materials science. ontosight.ai Its fluorescent properties have led to research into its potential use in the development of fluorescent probes for biological imaging and as a component in organic light-emitting diodes (OLEDs). rsc.orgontosight.ai Furthermore, the specific shape and size of the acephenanthrylene scaffold make it an interesting model for investigating structure-activity relationships, such as interactions with DNA and proteins. ontosight.ai The electronic properties of acephenanthrylene derivatives can be tuned, for instance, by the introduction of different substituents, which can alter the HOMO-LUMO energy gap and shift absorption and fluorescence spectra. researchgate.net

Research Context and Scope for Dibenzo(e,k)acephenanthrylene

This compound is a specific isomer within the larger class of dibenzo-fused acephenanthrylenes, which are polycyclic aromatic hydrocarbons with the molecular formula C24H14. epa.govresearchgate.net Research into these complex PAHs is often driven by the need to identify and characterize the numerous isomers that can be formed during pyrogenic processes, such as in tire fires. researchgate.net The identification of specific isomers like this compound is crucial for understanding the composition of environmental pollutants. researchgate.netlookchem.com

The synthesis and characterization of specific isomers of dibenzo-fused acephenanthrylenes are of interest to synthetic organic chemists and materials scientists. For example, palladium-catalyzed ring-closing reactions have been explored as a method to synthesize various dibenzo- and naphtho-fluoranthene isomers with the same molecular weight as this compound. researchgate.net These studies have revealed significant diversity in the electronic structures among different isomers. researchgate.net While specific research on this compound itself is not as extensively documented in readily available literature as some of its isomers, its context lies within the broader investigation of C24H14 PAH isomers, their synthesis, characterization, and potential applications stemming from their diverse electronic properties. researchgate.net

PropertyValue
Molecular FormulaC24H14
Average Mass302.376 g/mol
Monoisotopic Mass302.10955 g/mol
CAS Number206-06-4
Chemical data for this compound. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14 B1618405 Dibenzo(e,k)acephenanthrylene CAS No. 206-06-4

Properties

IUPAC Name

hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-7-16-13-22-17(12-15(16)6-1)14-23-19-9-4-3-8-18(19)20-10-5-11-21(22)24(20)23/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQIPRLBRNOUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC=C4)C6=CC=CC=C6C5=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174607
Record name Dibenzo(e,k)acephenanthrylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206-06-4
Record name Naphtho[2,3-b]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(e,k)acephenanthrylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(e,k)acephenanthrylene
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Nomenclature, Structural Isomerism, and Derivatives

Systematic Naming and Synonyms of Dibenzo(e,k)acephenanthrylene

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₂₄H₁₄. nist.gov According to the Environmental Protection Agency (EPA), it is identified by the CAS Registry Number 206-06-4. epa.gov The nomenclature of such complex aromatic systems can be intricate, leading to various synonyms. For instance, a related isomer, Dibenz(a,e)aceanthrylene, is also known as Dibenzo(a,e)fluoranthene or 2,3,5,6-Dibenzofluoranthene and has the CAS Registry Number 5385-75-1. nist.gov It is crucial to distinguish between these isomers as their properties can differ significantly. The IUPAC naming system for fused-ring systems provides a standardized method for identifying these complex structures. govinfo.govnist.gov

Table 1: Nomenclature and Identifiers for this compound and a Related Isomer

PropertyThis compoundDibenz(a,e)aceanthrylene
Systematic Name This compoundDibenz(a,e)aceanthrylene
Synonyms -Dibenzo(a,e)fluoranthene, 2,3,5,6-Dibenzofluoranthene
CAS Registry No. 206-06-4 epa.gov5385-75-1 nist.gov
Molecular Formula C₂₄H₁₄C₂₄H₁₄ nist.gov
Molecular Weight 302.37 g/mol 302.3680 g/mol nist.gov

Regioisomeric and Structural Analogues within the Acephenanthrylene (B1206934) Class

The acephenanthrylene core structure allows for a wide range of isomeric forms and structural analogues, each with unique properties and research interest.

Phenanthroacephenanthrylene Isomers

Phenanthroacephenanthrylene (PAP) isomers are a class of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) that have been a subject of synthetic and materials science research. researchgate.net While the [9,10-e]PAP isomer was previously explored, recent studies have reported the synthesis and characterization of two other isomers: 7‐ethoxy[2,1‐e]PAP and 9‐ethoxy[1,2‐e]PAP. researchgate.net These isomers were synthesized through multi-step processes and their planar backbones were confirmed by single-crystal X-ray diffraction analysis. researchgate.net The study of such isomers is significant as curved polycyclic aromatics are not only of fundamental interest in structural organic chemistry but also have potential applications in supramolecular chemistry and organic functional materials. researchgate.net

Cyclopenta-Fused Benzopyrene Derivatives

Cyclopenta-fused derivatives of benzopyrenes represent another important group of structural analogues. The morphological transforming activities of compounds like dibenzo[k,mno]acephenanthrylene (also known as CP(3,4)B[a]P) and naphtho[1,2,3,4-mno]acephenanthrylene (CPB[e]P) have been studied in mouse embryo fibroblasts. nih.gov Research has shown that the relative positions of the cyclopenta-ring and the bay region in these molecules play a crucial role in their metabolic activation and biological activities. nih.gov For example, CP(3,4)B[a]P, which has a blocked K region and an unblocked bay region, was found to be highly active, similar to benzo[a]pyrene. nih.gov The synthesis of various cyclopenta-fused PAHs is an active area of research, with methods being developed to access these potentially electronically and biologically active materials under mild conditions. researchgate.netrsc.org

Heteroatom-Containing Derivatives

The introduction of heteroatoms such as nitrogen, silicon, and phosphorus into the acephenanthrylene framework leads to derivatives with significantly altered electronic and photophysical properties.

Diaza-Acephenanthrylene Analogues

An important example of a heteroatomic derivative is 9,14-diazadibenz[a,e]acephenanthrylene. oup.com Research has been conducted on the synthesis of its nitrated derivative, 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene. oup.com The parent diaza-compound was prepared and subsequently nitrated using nitric acid in sulfuric acid to yield the nitro derivative as yellow needles. oup.com The study of such diaza-analogues and their derivatives is prompted by the recognition that diaza derivatives of carcinogenic aromatic hydrocarbons can themselves be mutagenic. oup.com

Dibenzo-Fused Naphtho-Disilole and Diphosphole Structures

The incorporation of silicon (silole) and phosphorus (phosphole) into polycyclic aromatic frameworks has garnered significant attention for applications in organic functional materials. mdpi.comnih.gov Researchers have designed and synthesized dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP), where a naphthalene (B1677914) unit is positioned between two silole or phosphole units, respectively. mdpi.comnih.gov The solid-state structures of these compounds were confirmed by X-ray crystallographic analysis. mdpi.comnih.gov The photophysical properties, evaluated by UV-vis absorption and photoluminescence spectroscopy, showed that the π-extension from smaller silole- and phosphole-fused systems to NDS and NDP derivatives leads to red-shifted absorption bands. mdpi.comnih.gov Specifically, the longest wavelength absorption band of a series of silole-fused compounds was found to be red-shifted in the order of benzo[1,2-b:4,5-b′]disilole < NDS < silolo[3,2-b]silole derivatives. mdpi.comnih.gov

Synthetic Methodologies for Dibenzo E,k Acephenanthrylene and Its Core Structure

General Cyclization Reactions in Polyaromatic Synthesis

The construction of polyaromatic frameworks relies heavily on cyclization reactions that form new aromatic rings. Among the most powerful and historically significant of these are the Scholl and Diels-Alder reactions.

The Scholl reaction is an oxidative C-H activation process that forges aryl-aryl bonds, leading to the fusion of aromatic rings. rsc.orgcaltech.edu This reaction is typically promoted by a combination of a Lewis acid (like FeCl₃ or AlCl₃) and a protic acid, or by other oxidizing agents. rsc.org The mechanism can proceed through either a radical cation pathway or an arenium cation pathway, and is highly effective for creating multiple carbon-carbon bonds in a single step, making it a cornerstone in the synthesis of large nanographenes. beilstein-journals.org However, the harsh conditions and potential for multiple reaction pathways can sometimes lead to mixtures of products or unexpected rearrangements, including the formation of five-membered rings. mdpi.com

The Diels-Alder reaction , a [4+2] cycloaddition, is another versatile tool for building cyclic systems. researchgate.netrsc.orgnih.govnih.gov In the context of PAH synthesis, it is often used to create a partially saturated six-membered ring which is subsequently aromatized. nih.gov This annulative π-extension (APEX) strategy is highly efficient for expanding the core of PAHs. nih.gov Various dienophiles, such as maleic anhydride (B1165640) or arynes, can react with a diene embedded within a larger aromatic system to construct new fused rings. rsc.orgnih.gov

Computational studies have provided insight into the thermodynamics and kinetics of cyclization processes in PAHs. For instance, density functional theory (DFT) calculations have shown that for certain polycyclic precursors, the formation of five-membered rings can be energetically more favorable than the formation of six-membered rings (benzannulation) upon oxidation to their radical cations. scripps.edu

Specific Synthetic Routes to Dibenzo(e,k)acephenanthrylene

The synthesis of the acephenanthrylene (B1206934) ring system, and by extension this compound, can be approached through either high-energy gas-phase methods or more controlled solution-phase strategies.

Flash vacuum pyrolysis (FVP) is a technique that utilizes high temperatures and low pressures to induce unimolecular reactions in the gas phase. rsc.orgrsc.org This method is particularly well-suited for the synthesis of strained or highly reactive molecules, as the short residence time in the hot zone and rapid cooling of the products minimize decomposition and bimolecular side reactions. rsc.org

In the context of acephenanthrylene synthesis, FVP has been employed to induce rearrangements and cyclizations of complex PAH precursors. For instance, the FVP of triphenylene (B110318) at 1000 °C has been shown to produce cyclopent[h,i]acephenanthrylene, demonstrating a novel pathway for the formation of cyclopentafused PAHs under pyrolytic conditions. mdpi.com A more targeted approach involves the pyrolysis of triphenylene-dicarboxylic acid derivatives at temperatures above 900°C. researchgate.net These precursors lose small molecules like CO₂ and CO to generate highly reactive intermediates, such as didehydrotriphenylenes, which then rearrange and cyclize to form the cyclopent[hi]acephenanthrylene skeleton. researchgate.net The pyrolysis of 9,10-diethynylphenanthrene has also been reported to yield cyclopent[hi]acephenanthrylene in good yield. researchgate.net

Similarly, the flash vacuum pyrolysis of diphenylbutadiyne at 1120 °C yields a mixture of products, including acephenanthrylene (13%) alongside fluoranthene (B47539) and dibenzopentalene. researchgate.net

PrecursorTemperature (°C)Product(s)Reference(s)
Triphenylene1000Cyclopent[h,i]acephenanthrylene mdpi.com
Triphenylene-dicarboxylic anhydrides>900Cyclopent[hi]acephenanthrylene, Triphenylene researchgate.net
9,10-Diethynylphenanthrene>900Cyclopent[hi]acephenanthrylene researchgate.net
Diphenylbutadiyne1120Acephenanthrylene, Fluoranthene, Dibenzopentalene researchgate.net

Solution-phase synthesis offers a greater degree of control over reaction conditions compared to FVP, allowing for the construction of complex PAHs with higher selectivity. These methods often involve the stepwise construction of the carbon skeleton followed by a final cyclization step to form the desired fused-ring system.

One common strategy involves the use of a transient directing group to facilitate the direct arylation of arenes, building up a precursor that can then undergo Brønsted acid-catalyzed cycloaromatization to furnish the final PAH. nih.gov Oxidative phenol (B47542) coupling presents another route, allowing for the assembly of both planar and helical systems with a high degree of functionalization around the periphery. rsc.org This approach reduces the reliance on pre-functionalized halo- or metalated substrates. rsc.org

For the synthesis of dicyclopenta-fused derivatives of phenanthrene (B1679779), a key step reported is the reductive double alkylation of anthracene, followed by further transformations. researchgate.net While not a direct synthesis of this compound, these methods for constructing fused five-membered rings on a phenanthrene core are highly relevant.

Catalytic Approaches in Acephenanthrylene Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and its application to the construction of PAHs has enabled the development of highly efficient and selective methods.

Palladium catalysis is widely used for the formation of carbon-carbon bonds, and several strategies have been developed to leverage this for the synthesis of PAHs. Palladium-catalyzed annulation reactions are particularly powerful for constructing fused-ring systems.

A notable example is the palladium-catalyzed annulation of 9-halophenanthrenes with alkynes to produce 4,5-disubstituted acephenanthrylenes. researchgate.net This reaction proceeds in moderate to good yields (58-95%) and can be extended to other π-extended bromoarenes. researchgate.net The choice of palladium catalyst, ligand, solvent, and base is crucial for optimizing the yield of the desired acephenanthrylene product and suppressing side reactions such as debromination of the starting material. researchgate.net For instance, using [PdCl₂(dppf)] as the catalyst was found to be superior in suppressing the formation of phenanthrene as a byproduct. researchgate.net The reaction with asymmetric alkynes proceeds with high regioselectivity, following the established rules of carbopalladation.

CatalystLigandBaseSolventYield (%)Reference(s)
[PdCl₂(dppf)]dppfCs₂CO₃Dioxane89 researchgate.net
[PdCl₂(PCy₃)₂]PCy₃Cs₂CO₃Dioxane35 researchgate.net
[PdCl₂(PPh₃)₂]PPh₃Cs₂CO₃Dioxane41 researchgate.net

This methodology represents a direct and efficient route to the acephenanthrylene core structure, providing a platform for the synthesis of more complex derivatives.

Platinum catalysts have also emerged as effective tools for the synthesis of PAHs, particularly for the formation of fused five-membered rings. Platinum-catalyzed cyclization of polyaromatic hydrocarbons with fjord regions (sterically hindered, bay-like regions) has been demonstrated under hydrothermal conditions. This method allows for the post-formation of a fused pentagonal structure on a pre-existing PAH framework.

For example, the treatment of dibenzo[g,p]chrysene (B91316) with a platinum catalyst at temperatures between 200-260 °C in water leads to the formation of a singly cyclized cyclopenta-fused PAH. The use of Fe₂O₃ as an additive can help to suppress the hydrogenation of the substrate and product. This approach highlights the potential of platinum catalysis for the controlled synthesis of PAHs containing five-membered rings, which are key structural motifs in molecules like this compound.

Functionalization Strategies for this compound Derivatives

The strategic functionalization of the this compound core is essential for modulating its physicochemical properties and tailoring it for specific applications. The introduction of various substituents onto the polycyclic aromatic hydrocarbon (PAH) framework can significantly alter its electronic characteristics, solubility, and intermolecular interactions. Methodologies for achieving this functionalization primarily revolve around leveraging the inherent reactivity of the aromatic system.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for introducing functional groups onto aromatic compounds. For polycyclic aromatic hydrocarbons like this compound, these reactions are generally more facile compared to benzene. This is because the activation energy required to form the intermediate carbocation (arenium ion) is lower, as the delocalization of the positive charge can be accommodated over a larger π-system, thereby preserving a significant portion of the aromatic stabilization energy. libretexts.org

While specific studies detailing the electrophilic substitution of this compound are not extensively documented in publicly available literature, the reactivity of PAHs suggests that this core structure would be amenable to a variety of standard EAS reactions. benthamdirect.com The positions of substitution are dictated by the kinetic and thermodynamic stability of the arenium ion intermediate, with certain sites on the polycyclic framework being more reactive than others. kg.ac.rsyoutube.com Common electrophilic substitution reactions applicable to such aromatic systems include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 1: Common Electrophilic Aromatic Substitution Reactions and Reagents

Reaction TypeTypical Reagents and ConditionsElectrophile
Nitration HNO₃, H₂SO₄Nitronium ion (NO₂⁺)
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Halonium ion complex (e.g., Br⁺, Cl⁺)
Sulfonation Fuming H₂SO₄ (SO₃ in H₂SO₄)Sulfur trioxide (SO₃)
Friedel-Crafts Acylation RCOCl, AlCl₃Acylium ion (RCO⁺)
Friedel-Crafts Alkylation RCl, AlCl₃Carbocation (R⁺)

Nitration and Halogenation of Related Analogues

Investigating the reactivity of compounds with similar core structures provides valuable insight into the potential functionalization pathways for this compound. The introduction of heteroatoms into the PAH framework can modify the electronic properties and reactivity of the ring system.

Nitration: A notable example is the nitration of 9,14-diazadibenz[a,e]acephenanthrylene, a nitrogen-containing analogue of the target compound. This derivative has been successfully synthesized via electrophilic nitration. oup.com The reaction proceeds by treating the parent aza-analogue with a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring.

The synthesis of 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene was achieved by reacting the parent compound with nitric acid in sulfuric acid at 70°C for 3.5 hours, resulting in the targeted nitro derivative. oup.com This successful nitration highlights a viable pathway for introducing nitro groups, which can serve as versatile synthetic handles for further transformations, such as reduction to amino groups.

Table 2: Nitration of a this compound Analogue

Starting MaterialReagentsConditionsProduct
9,14-Diazadibenz[a,e]acephenanthryleneNitric acid, Sulfuric acid70°C, 3.5 hours11-Nitro-9,14-diazadibenz[a,e]acephenanthrylene

Halogenation: Halogenation is another key electrophilic substitution reaction used to functionalize aromatic systems. mt.com For typical aromatic compounds that are less reactive, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is required. wikipedia.org The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. mt.com Given that polycyclic aromatic hydrocarbons are generally more reactive than benzene, halogenation may proceed under milder conditions. youtube.comlibretexts.org

While specific examples of the direct halogenation of this compound or its close analogues are not readily found, the general principles of electrophilic aromatic halogenation are well-established. Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are also commonly used for halogenating activated aromatic rings. The introduction of halogen atoms (Br, Cl, I) provides reactive sites for subsequent cross-coupling reactions (e.g., Suzuki, Stille couplings), which are powerful methods for carbon-carbon bond formation.

Molecular Electronic Structure and Theoretical Analysis

Semiempirical and Ab Initio Computational Methodologies

The study of polycyclic aromatic hydrocarbons heavily relies on computational methodologies to predict their structures, energies, and electronic properties. rsc.org These methods can be broadly categorized into semiempirical and ab initio approaches.

Semiempirical methods , such as AM1 and PM3, utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.net This parameterization makes them computationally less expensive and faster, allowing for the study of larger molecules. researchgate.net They are often employed for initial geometry optimizations of PAHs. tandfonline.com

Ab initio methods , which translates to "from the beginning," solve the Schrödinger equation without the use of empirical parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) fall under this category. nih.govoup.com These methods are more computationally intensive but generally provide more accurate results for molecular geometries, electronic structures, and other properties of PAHs. nih.govoup.com For instance, DFT methods like B3LYP are widely used for their balance of accuracy and computational cost in studying PAHs. nih.gov More advanced composite methods, such as the Gaussian-n (G3, G4) theories, aim for even higher accuracy by combining results from several high-level ab initio calculations. nih.gov

While the literature contains extensive applications of these methods to a wide array of PAHs, specific, detailed computational studies focusing solely on Dibenzo(e,k)acephenanthrylene with a comparative analysis of different semiempirical and ab initio methods were not prominently found. researchgate.nettandfonline.comoup.com Such a study would typically involve optimizing the geometry of this compound and calculating various electronic properties using several methods to assess their performance and provide a comprehensive theoretical characterization of the molecule.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For Dibenzo(e,k)acephenanthrylene, NMR spectral data have been reported in the literature, contributing to its structural confirmation. nih.goviarc.fr While specific chemical shift values are not detailed in the provided search results, the spectra would exhibit a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm in ¹H NMR and 120-150 ppm in ¹³C NMR). oregonstate.edu The exact positions and coupling constants of these signals are crucial for assigning each proton and carbon in the molecule's intricate hexacyclic framework. Structural elucidations for isomeric phenanthroacephenanthrylene derivatives have also been performed using NMR analysis. researchgate.net

Table 1: Application of NMR Spectroscopy to this compound

NMR TechniqueInformation ProvidedReported Status
¹H NMRProvides information on the chemical environment and connectivity of hydrogen atoms. Signal splitting patterns and coupling constants help establish the relative positions of protons on the aromatic rings. rsc.orghmdb.cahmdb.caSpectral data have been reported. nih.goviarc.fr
¹³C NMRIdentifies all unique carbon atoms in the molecule, including quaternary carbons that lack attached protons. oregonstate.eduresearchgate.net It complements ¹H NMR data for a complete structural assignment. uoregon.eduSpectral data have been reported. nih.goviarc.frpsu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, which has a molecular formula of C₂₄H₁₄, HRMS provides an exact mass measurement that confirms this composition, distinguishing it from other compounds with the same nominal mass. nih.gov This technique is particularly valuable in the analysis of complex environmental or combustion samples, where it can differentiate between numerous PAH isomers and other co-eluting compounds. researchgate.netnih.gov The calculated exact mass for this compound (C₂₄H₁₂O₂) is 332.08400. chemsrc.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule and is a key technique for characterizing conjugated systems like PAHs. The UV-Vis spectrum of this compound, which has been reported in the literature, shows a characteristic pattern of absorption bands that serves as a fingerprint for its identification. nih.goviarc.fr Theoretical methods, such as the annellation theory, have been successfully used to predict the locations of maximum absorbance for the spectral bands of a group of C₂₄H₁₄ PAH isomers, including this compound. researchgate.netnih.gov These spectra are fundamental in studies of its electronic properties and for its quantification in various samples, although preliminary identification often requires confirmation by mass spectrometry. osti.gov

Fluorescence Spectroscopy and Emission Profiles

This compound is a fluorescent compound, and its emission and excitation spectra are highly characteristic. Fluorescence spectroscopy is an exceptionally sensitive method used for its detection and identification, even at trace levels. nih.goviarc.fr The technique was instrumental in the unequivocal identification of this compound among 11 PAH isomers with a molecular weight of 302 in an analysis of emissions from coal-fired furnaces. osti.gov Furthermore, its fluorescence properties have been explored in quenching studies. Nitromethane has been shown to selectively quench the fluorescence of alternant PAHs, a principle that helps in discriminating between different classes of PAHs in complex mixtures. optica.orgscispace.com

Chromatographic Techniques for Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical method for the separation, identification, and quantification of PAHs in complex mixtures, such as those from environmental sources or combustion processes. osti.govacs.orgepa.gov this compound has been successfully characterized in various samples using GC-MS. researchgate.netosti.gov The technique utilizes a gas chromatograph to separate volatile and semi-volatile compounds, which are then introduced into a mass spectrometer for detection and identification based on their mass spectra. nih.gov In the analysis of PAHs with a molecular weight of 302, such as the dibenzofluoranthene isomers, GC retention time is critical for distinguishing between them before mass analysis. researchgate.netresearchgate.net

Table 2: Summary of Chromatographic and Spectrometric Analysis

Analytical TechniqueApplication for this compoundKey Findings
GC-MS Separation and identification in complex mixtures like coal tar and tire fire emissions. researchgate.netnih.govEnables separation from other isomers (e.g., Benzo[k]fluoranthene) and confirmation of molecular weight (302 amu). osti.govepa.govcdc.gov Its elution order relative to other C₂₄H₁₄ isomers has been characterized. researchgate.netresearchgate.net
UV-Vis Spectroscopy Characterization of electronic properties and preliminary identification. nih.goviarc.frShows characteristic absorption bands. osti.gov Theoretical models have been used to predict its absorption maxima. researchgate.netnih.gov
Fluorescence Spectroscopy Highly sensitive detection and identification. nih.goviarc.fr Used for distinguishing between PAH classes.Provides unique emission and excitation spectra. osti.gov Its fluorescence can be selectively quenched by agents like nitromethane, aiding in the analysis of mixtures. optica.orgscispace.com
HRMS Unambiguous determination of elemental composition.Confirms the molecular formula C₂₄H₁₄ by providing an exact mass measurement, crucial for distinguishing it from isobaric compounds. nih.govresearchgate.net

Environmental Occurrence, Pathways, and Chemical Fate

Detection and Quantification in Environmental Matrices

Benz[e]acephenanthrylene is a significant component of coal tar, coal tar pitch, and creosote, which are complex mixtures of hydrocarbons produced during the high-temperature carbonization of coal. It is consistently identified in residues from coal tar distillation and storage. As a result of industrial activities such as manufactured gas plant operations and wood treatment, soil and sediment in and around these sites are often contaminated with these materials.

Due to its low solubility in water and high affinity for organic matter, Benz[e]acephenanthrylene has limited mobility in pristine aquifers. However, in locations contaminated by coal tar, it can be detected in groundwater. Its transport in aqueous environments is often facilitated by its association with dissolved or suspended organic colloids, which can increase its apparent solubility and mobility in aquifers beyond what would be predicted from its physical properties alone. The presence of this compound in groundwater is a key indicator of contamination from underlying or adjacent coal tar deposits.

The primary pathway for the formation and release of Benz[e]acephenanthrylene into the environment is through the incomplete combustion of organic materials. It is not produced commercially as a pure chemical but is generated as a byproduct of various anthropogenic activities.

Key anthropogenic sources include:

Industrial Processes: Coke production in the iron and steel industry, coal gasification, and operations at petroleum refineries are major sources.

Combustion Emissions: It is found in the emissions from burning fossil fuels (coal and oil) for power generation, vehicle exhaust (both gasoline and diesel), and the incineration of municipal and industrial waste.

Domestic Sources: The burning of wood, charcoal, and other biomass for residential heating and cooking contributes to its release into the atmosphere.

Other Sources: Benz[e]acephenanthrylene is also a component of cigarette smoke and is found in grilled or charred foods.

These combustion processes generate PAHs through the pyrolysis and pyrosynthesis of organic molecules at high temperatures, leading to the formation of stable, complex aromatic structures like Benz[e]acephenanthrylene.

Environmental Transport and Distribution Mechanisms

The environmental transport of Benz[e]acephenanthrylene is governed by its distinct physicochemical properties. As a high molecular weight PAH, it possesses very low vapor pressure and low water solubility, which dictates its distribution across environmental compartments.

Once released into the atmosphere, primarily from combustion sources, Benz[e]acephenanthrylene predominantly exists in the solid phase, adsorbed onto the surface of particulate matter such as soot and dust. This association allows for long-range atmospheric transport. The compound is removed from the atmosphere via wet and dry deposition (e.g., in rain, snow, or particle settling).

In aquatic and terrestrial systems, its behavior is dominated by its hydrophobicity (high octanol-water partition coefficient, Log Kₒw). It strongly sorbs to the organic fraction of soils, sediments, and suspended solids. This process significantly limits its leaching into groundwater and its bioavailability. Consequently, aquatic and terrestrial sediments act as major environmental sinks, where Benz[e]acephenanthrylene can accumulate to high concentrations and persist for long periods.

Physicochemical Properties of Benz[e]acephenanthrylene (Benzo[b]fluoranthene)
PropertyValue
Chemical FormulaC₂₀H₁₂
Molar Mass252.31 g/mol
Melting Point166 °C
Boiling Point481 °C
Log Kₒw (Octanol-Water Partition Coefficient)6.4

Chemical Transformation and Degradation Pathways

Photodegradation is a significant abiotic transformation pathway for Benz[e]acephenanthrylene, particularly in the atmosphere and in the surface layers of clear water bodies. The molecule contains extensive conjugated double bonds that can absorb ultraviolet (UV) radiation from sunlight. This absorption can lead to direct photolysis, where the molecule is broken down into simpler compounds.

Indirect photodegradation is also a critical process, especially in the atmosphere. This occurs when Benz[e]acephenanthrylene reacts with photochemically generated oxidants, such as hydroxyl radicals (•OH). These highly reactive species can initiate oxidation reactions that lead to the transformation and eventual mineralization of the PAH molecule. The efficiency of photodegradation is dependent on factors like light intensity, the presence of sensitizing substances in the medium, and whether the molecule is in a dissolved state or adsorbed to particles, as adsorption can sometimes have a protective effect.

The biotic degradation of Benz[e]acephenanthrylene is the primary process for its removal from soils and sediments, although it is generally slow and often incomplete. As a five-ring PAH, its complex and stable structure makes it highly recalcitrant to microbial attack compared to lower molecular weight PAHs.

A variety of microorganisms, including bacteria and fungi, have the capability to transform this compound.

Bacterial Degradation: Aerobic bacteria typically initiate the degradation process using dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable cis-dihydrodiol. This intermediate is then further metabolized through a series of enzymatic steps, leading to the cleavage of the aromatic ring and the formation of intermediates that can enter central metabolic pathways.

Fungal Degradation: White-rot fungi utilize powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, to degrade complex aromatic structures. Unlike bacteria, they often employ monooxygenase enzymes (like cytochrome P450) that incorporate a single oxygen atom into the ring, which can also initiate the degradation cascade.

The rate and extent of biodegradation are heavily influenced by environmental conditions, including the availability of nutrients, oxygen levels, temperature, pH, and the bioavailability of the compound, which is often limited by its strong adsorption to soil and sediment particles.

Abiotic Chemical Transformations in the Environment

The environmental persistence of PAHs is largely determined by abiotic transformation processes, which include photodegradation and reactions with atmospheric oxidants. These processes are crucial in the breakdown of these compounds.

Photodegradation:

Sunlight-induced photodegradation is a significant pathway for the removal of PAHs from the environment. The rate and extent of photodegradation are dependent on several factors, including the intensity of solar radiation, the presence of photosensitizers, and the physical state of the PAH. PAHs adsorbed to particulate matter, for instance, may exhibit different photodegradation rates compared to those in the vapor phase or dissolved in water.

For larger PAHs, direct photolysis can lead to the formation of various oxygenated products. While specific studies on Dibenzo(e,k)acephenanthrylene are not available, research on similar PAHs, such as benzo[a]anthracene, has shown that photodegradation can proceed through different pathways depending on the medium. In polar solvents, photo-oxidation can lead to the formation of quinones and other oxygenated derivatives. In apolar media, other transformation products may be formed researchgate.net. The half-life for the photodegradation of PAHs can vary significantly, from hours to days, depending on environmental conditions researchgate.net.

Interactive Data Table: Illustrative Photodegradation Half-Lives of Selected PAHs

CompoundHalf-life (t1/2) in Water/ACN (min)Half-life (t1/2) in Cyclohexane (min)
Anthracene2118
Benzo[a]anthracene338291
Data is illustrative and based on findings for other PAHs to provide context for the potential behavior of this compound. researchgate.net

Reactions with Atmospheric Oxidants:

In the atmosphere, gas-phase PAHs are primarily removed through reactions with hydroxyl radicals (•OH). These reactions are typically rapid and represent a major degradation pathway. The reaction rates are influenced by the structure of the PAH and atmospheric conditions. For instance, the reaction of phenanthrene (B1679779) with •OH radicals is a significant atmospheric loss process, with an estimated atmospheric lifetime of 4.6 hours nih.gov.

The products of these oxidation reactions are often oxygenated PAHs, such as quinones, phenols, and ring-opened products like dialdehydes nih.govnih.gov. These transformation products can have different toxicological properties compared to the parent PAH.

Interactive Data Table: Illustrative Reaction Rate Constants of Selected PAHs with Hydroxyl Radicals

CompoundRate Constant (10^-11 cm^3 molecule^-1 s^-1) at 296 K
Acenaphthene8.0 ± 0.4
Acenaphthylene12.4 ± 0.7
Phenanthrene3.02
Data is illustrative and based on findings for other PAHs to provide context for the potential atmospheric reactivity of this compound. nih.govnih.gov

Formation Mechanisms of Polycyclic Aromatic Hydrocarbons in Thermal Systems

Polycyclic aromatic hydrocarbons are not intentionally produced but are the result of incomplete combustion of organic materials. Their formation in thermal systems, such as industrial furnaces and internal combustion engines, is a complex process involving numerous chemical reactions.

The formation of PAHs generally proceeds through the pyrolysis of organic matter, leading to the generation of smaller, reactive molecular fragments. These fragments then recombine and grow into larger, more complex aromatic structures. Several key mechanisms have been proposed for the formation and growth of PAHs.

One of the most well-established pathways is the Hydrogen-Abstraction-C2H2-Addition (HACA) mechanism. This process involves the removal of a hydrogen atom from an aromatic molecule, creating a radical site. An acetylene (B1199291) (C2H2) molecule then adds to this site, and subsequent cyclization and aromatization reactions lead to the growth of the PAH by one aromatic ring. This stepwise growth can lead to the formation of a wide variety of PAHs.

Another important mechanism involves the reactions of phenyl radicals (C6H5•) . Phenyl radicals can add to other aromatic molecules, followed by cyclization and dehydrogenation to form larger PAHs. This phenyl-mediated addition–cyclization–dehydrogenation mechanism is thought to be a significant route for the formation of peri-fused PAHs rsc.org.

The formation of specific isomers, such as this compound, would depend on the specific precursors and reaction conditions within the thermal system. The high temperatures and complex mixture of chemical species in combustion environments allow for a multitude of reaction pathways, leading to the diverse range of PAHs observed in combustion emissions. Research on the formation of acephenanthrylene (B1206934) has confirmed its presence in various combustion effluents, highlighting the role of pyrolytic processes in its generation bohrium.com.

The growth from smaller to larger PAHs is a critical aspect of soot formation, where PAHs act as precursors to larger carbonaceous structures dntb.gov.ua. The specific pathways leading to high molecular weight PAHs like this compound are likely to involve the combination and rearrangement of smaller aromatic units within the high-temperature reaction zone.

Structure Reactivity Relationships and Derivatives Chemistry

Influence of Dibenzo(e,k)acephenanthrylene Architecture on Reaction Pathways

The reactivity of polycyclic aromatic hydrocarbons (PAHs) like this compound is significantly influenced by their size and curvature. researchgate.net As non-alternant PAHs, which contain rings with an odd number of carbon atoms, their electronic distribution and stability differ from those of their all-benzenoid counterparts. This unique architecture, featuring a five-membered ring fused between benzene rings, creates regions of varying electron density, which in turn governs the pathways of chemical reactions. For instance, the presence of both "bay-like" and "K-regions" in the molecule provides multiple potential sites for metabolic activation and chemical attack. The specific arrangement of the fused rings in this compound influences the stability of reaction intermediates, such as carbocations formed during electrophilic attack, thereby directing the course of a reaction. Theoretical studies on related PAHs suggest that the initial geometry of the system not only affects the strain energy required for a reaction to proceed but also enhances the interaction energy between the deformed reactants. nih.gov

Chemical Reactivity of Acephenanthrylene (B1206934) Core and Derivatives

The acephenanthrylene core of this compound is susceptible to various chemical transformations, with electrophilic additions and substitutions, as well as oxidative pathways, being of primary importance.

The prediction of regioselectivity in the electrophilic aromatic substitution (EAS) of complex PAHs is a significant challenge. For fluoranthene (B47539), a related but simpler non-alternant PAH, electrophilic aromatic substitution has been observed to occur at specific positions. In a recent study on visible-light-induced direct C-H alkylation of various PAHs, fluoranthene was shown to be exclusively alkylated at the C3 position. rsc.org This high regioselectivity is noteworthy as it differs from what is typically observed under Friedel–Crafts conditions, suggesting that the reaction mechanism plays a crucial role in determining the site of substitution. rsc.org

Observed Regioselectivity in a Reaction Involving a Fluoranthene Core
ReactantReaction TypePosition of SubstitutionReference
FluorantheneVisible-light-induced C-H alkylationC3 rsc.org

The metabolic activation of PAHs, including this compound (often referred to as Benzo[b]fluoranthene (B1141397) in toxicological literature), is a critical pathway leading to their biological effects. This process is primarily carried out by cytochrome P450 monooxygenases and results in the formation of reactive epoxide intermediates. nih.gov The metabolism of Benzo[b]fluoranthene by rat liver supernatant has been investigated, leading to the identification of several major metabolites. nih.govnih.gov

The primary oxidative transformation products are 5- and 6-hydroxybenzo[b]fluoranthene. nih.govnih.gov The principal dihydrodiol metabolite formed is trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene. nih.govnih.gov The formation of a 9,10-dihydrodiol has also been suggested, which is significant as it could be a precursor to a reactive diol-epoxide. epa.gov It is the formation of these diol epoxides that is often linked to the carcinogenic properties of many PAHs. nih.govepa.gov While Benzo[b]fluoranthene does not possess a "classic" bay-region structure, the formation of a reactive diol-epoxide is a key aspect of its metabolic activation. epa.gov

Major Metabolites of this compound (Benzo[b]fluoranthene)
Metabolite TypeIdentified CompoundsReference
Hydroxy derivatives5-hydroxybenzo[b]fluoranthene, 6-hydroxybenzo[b]fluoranthene nih.govnih.gov
Dihydrodioltrans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene nih.govnih.gov
Putative Precursor to Reactive Intermediate9,10-dihydrodiol epa.gov

Quantitative Structure-Property Relationship (QSPR) Applications

Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the physicochemical properties of chemicals based on their molecular structure. For PAHs, QSPR studies have been conducted to predict a variety of properties relevant to their environmental fate and transport. These properties include boiling point, retention index, n-octanol/water partition coefficient (Kow), and solubility. biointerfaceresearch.com

Various molecular descriptors are used in these models, including topological indices, which are numerical values derived from the molecular graph. biointerfaceresearch.com Recent studies have explored the use of novel "degcity indices" to develop QSPR models for the physicochemical properties of PAHs. biointerfaceresearch.com Other approaches have utilized a combination of electronic, geometric, and topological descriptors to build robust predictive models. researchgate.netdergipark.org.tr While specific QSPR models for this compound are not extensively documented, the methodologies developed for the broader class of PAHs can be applied to estimate its properties.

Examples of Physicochemical Properties of PAHs Modeled by QSPR
PropertyType of Molecular Descriptors UsedReference
Boiling PointTopological, Electronic, Geometric biointerfaceresearch.com
n-Octanol/Water Partition Coefficient (Kow)Topological, Electronic, Geometric biointerfaceresearch.com
SolubilityTopological, Electronic, Geometric biointerfaceresearch.com
Melting PointMolecular Weight, Symmetry researchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of compounds with their biological activity. For PAHs, a significant focus of QSAR studies has been the prediction of their mutagenicity and carcinogenicity. nih.govresearchgate.net The carcinogenicity of many PAHs is linked to their metabolic activation to diol epoxides that can form covalent adducts with DNA. nih.govepa.gov

QSAR models for PAH mutagenicity have been developed using various theoretical molecular descriptors. researchgate.net These models can be used for a preliminary assessment of human health risk and for prioritizing compounds for further testing. researchgate.net For instance, a recent study on Benzo[b]fluoranthene demonstrated its dose-related mutagenic and clastogenic effects in mice, providing valuable data for the development and validation of QSAR models. nih.govacs.org The mutational spectrum of Benzo[b]fluoranthene was found to correlate with cancer mutational signatures associated with tobacco exposure, highlighting its role in environmental carcinogenesis. nih.govacs.org

Key Findings from a Study on the Mutagenicity of Benzo[b]fluoranthene
EndpointObservationImplication for QSARReference
ClastogenicityDose-dependent increases in micronucleus frequencyProvides quantitative data for modeling chromosomal damage nih.govacs.org
MutagenicityDose-dependent increases in mutation frequencies in bone marrow and liverOffers endpoint data for building predictive mutagenicity models nih.govacs.org
Mutational SpectrumPrimarily C:G > A:T transversions, targeting guanines and cytosinesAllows for the development of more refined QSAR models that can predict specific types of DNA damage nih.govacs.org

Emerging Research Frontiers and Future Directions

Development of Novel and Efficient Synthetic Strategies

The complex, multi-ring structure of dibenzo(e,k)acephenanthrylene presents a significant challenge for synthetic organic chemists. Traditional methods for constructing such intricate polycyclic aromatic hydrocarbons are often low-yielding and lack regioselectivity. Consequently, a primary focus of current research is the development of more efficient and elegant synthetic pathways.

Modern synthetic strategies are increasingly moving towards transition-metal-catalyzed reactions that can form multiple carbon-carbon bonds in a single step. For instance, palladium-catalyzed cascade reactions, which combine an initial Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation, have shown promise in the synthesis of acenaphthylene-fused heteroarenes. researchgate.net This type of methodology could potentially be adapted for the all-carbon framework of this compound.

Another promising avenue is the use of Lewis acid-catalyzed Prins-type cycloaromatization from readily available enol ether precursors. researchgate.net This approach offers an operationally simple, transition-metal-free, and air-tolerant reaction condition, which is highly desirable for large-scale synthesis. researchgate.net Furthermore, innovative cyclization reactions, such as the N-directed borylative cyclization used to create BN-benzo[b]fluoranthenes, demonstrate the potential for heteroatom-directed strategies to construct the core structure. rsc.org These modern methods represent a significant step forward in accessing this compound and its derivatives for further study.

Advanced Computational Modeling of Complex Reaction Dynamics

Computational chemistry has become an indispensable tool for understanding the intricate behavior of complex molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of these computational efforts, providing deep insights into the electronic structure, reactivity, and optical properties of this and related PAHs. researchgate.netsigmaaldrich.com

Researchers are employing these methods to predict the most likely sites of reaction for environmental transformations. For example, the Average Local Ionization Energy (ALIE) has been used to successfully predict the reactive sites for the atmospheric oxidation of various PAHs. nih.gov For benzo[b]fluoranthene (B1141397), the isomer of this compound, ALIE predicts the C1-C2 bond and the C6 atom as reactive sites. nih.gov Such computational predictions are invaluable for understanding how these molecules degrade in the environment.

Beyond predicting reactivity, computational models are also used to elucidate reaction mechanisms. By calculating the geometries and energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. researchgate.net This has been applied to study the gas-phase reactions of PAHs with atmospheric oxidants, providing a molecular-level understanding of their transformation. researchgate.net Furthermore, TD-DFT calculations are instrumental in understanding the photophysical properties of these molecules, which is crucial for their potential application in electronic devices. rsc.orgresearchgate.net

Comprehensive Mechanistic Studies of Environmental Transformations

This compound is a persistent environmental pollutant, and understanding the mechanisms by which it transforms is crucial for assessing its environmental fate and developing remediation strategies. Research in this area is focused on both biotic and abiotic degradation pathways.

Microbial Degradation: A significant body of research has shown that various microorganisms, including bacteria and microalgae, are capable of degrading high-molecular-weight PAHs. nih.gov Several bacterial strains from genera such as Bacillus, Gordonia, Pseudomonas, and Rhodococcus have demonstrated the ability to break down the benzo[b]fluoranthene isomer. researchgate.net The degradation pathways often involve initial oxidation by monooxygenase or dioxygenase enzymes, leading to the formation of hydroxylated and dihydrodiol metabolites. nih.govresearchgate.net For instance, the microalga Selenastrum capricornutum has been shown to degrade benzo[b]fluoranthene through both monooxygenase and dioxygenase pathways, with evidence of ring-opening oxygenases that break down the aromatic core. nih.govresearchgate.net

Microbial Strain/ConsortiumCompound DegradedKey Findings
Amycolatopsis sp. Ver12Benzo[b]fluorantheneRemoved 47% of the compound, and 59% with the addition of yeast extract. researchgate.net
Selenastrum capricornutumBenzo[b]fluoranthene & Benzo[k]fluoranthene (B33198)Degrades PAHs via monooxygenase and dioxygenase pathways, releasing an oxygenase enzyme complex into the external environment. nih.govresearchgate.net
Consortium of Halomonas sp. and Marinobacter sp.Fluoranthene (B47539) and other PAHsCapable of degrading PAHs in saline conditions (1-15% NaCl).
Microbial Consortium (fungal & bacterial)Benzo[a]pyrene & Benzo[k]fluorantheneDegraded 64% of BaP and 69% of BkF within 7 days. amazonaws.com

Abiotic Degradation: In addition to microbial breakdown, this compound is subject to abiotic degradation processes in the environment. Photodegradation, driven by sunlight, is a key removal mechanism. regenesis.com Furthermore, reactions with atmospheric oxidants play a crucial role. Studies on the heterogeneous reactions of particulate benzo[b]fluoranthene with nitrate (B79036) radicals (NO₃) have been conducted. These studies have identified the formation of mono-, di-, and tri-nitro products, as well as products containing both nitro and ketone groups. nih.gov The kinetics of these reactions have also been determined, providing estimates for the atmospheric lifetime of this pollutant. nih.gov

ReactionReactantProductsEstimated Atmospheric Lifetime
Heterogeneous reaction with NO₃ radicalsParticulate Benzo[b]fluorantheneMono-nitro, di-nitro, tri-nitro, and nitro-ketone derivatives3.0 hours (at typical NO₃ concentration) nih.gov
Heterogeneous reaction with NO₃ radicalsParticulate Benzo[k]fluorantheneNot specified3.9 hours (at typical NO₃ concentration) nih.gov

Exploration of this compound as a Building Block for Advanced Materials

The rigid, planar, and electron-rich structure of this compound makes it an attractive building block for the development of novel organic materials with tailored electronic and optical properties. Much of the research in this area is focused on applications in organic electronics, particularly organic light-emitting diodes (OLEDs).

Fluoranthene and its benzo-fused derivatives are known for their high thermal and air stability and excellent fluorescent emission, making them ideal candidates for emissive materials in OLEDs. researchgate.netresearchgate.net Researchers have synthesized derivatives of the isomeric benzo[k]fluoranthene to serve as dopants in deep blue OLEDs. rsc.org By modifying the substituents and extending the conjugated system, the fluorescent emission spectra can be precisely tuned. rsc.org

A particularly innovative approach involves the incorporation of heteroatoms into the this compound framework. The synthesis of BN-benzo[b]fluoranthenes, where a C-C bond is replaced by an isoelectronic B-N bond, has been reported. rsc.org This substitution significantly alters the electronic properties of the molecule, leading to materials with different emission characteristics. rsc.org These BN-doped PAHs have been successfully used as emitters in OLEDs, demonstrating the potential of this strategy for creating new functional materials. rsc.org The exploration of this compound and its analogues as components in organic semiconductors, sensors, and other advanced materials is a rapidly growing field of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.